molecular formula C15H29NO B8456416 N-cyclohexyl-4-propoxycyclohexan-1-amine CAS No. 859525-03-4

N-cyclohexyl-4-propoxycyclohexan-1-amine

Cat. No.: B8456416
CAS No.: 859525-03-4
M. Wt: 239.40 g/mol
InChI Key: CAYNPDIULHOXBO-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-propoxycyclohexan-1-amine is a cyclohexanamine derivative featuring a cyclohexyl group attached to the nitrogen atom and a propoxy (-OCH₂CH₂CH₃) substituent at the 4-position of the cyclohexane ring.

Properties

CAS No.

859525-03-4

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

N-cyclohexyl-4-propoxycyclohexan-1-amine

InChI

InChI=1S/C15H29NO/c1-2-12-17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h13-16H,2-12H2,1H3

InChI Key

CAYNPDIULHOXBO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs:

4-Amylcyclohexylamine (cis- and trans-mixture)

  • Formula : C₁₁H₂₃N
  • Substituents : A pentyl (amyl) group at the 4-position of the cyclohexane ring .
  • Key Difference : The absence of a propoxy group and nitrogen-bound cyclohexyl group distinguishes it from the target compound.

1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine Formula: C₁₀H₂₁N₃ Substituents: Methyl groups on the cyclohexane ring and an aminomethyl group at position 1 . Key Difference: The tertiary amine structure and methyl substituents contrast with the target’s secondary amine and propoxy group.

N-[3-(Cyclohexyloxy)propyl]-4-propylcyclohexan-1-amine Formula: C₁₈H₃₅NO Substituents: A propyl group at position 4 and a 3-(cyclohexyloxy)propyl chain on the nitrogen . Key Difference: The propyl and cyclohexyloxypropyl substituents create steric and electronic variations compared to the target’s cyclohexyl and propoxy groups.

(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

  • Formula : C₁₁H₂₃N₃
  • Substituents : A piperazine ring at the 4-position .
  • Key Difference : The heterocyclic piperazine group introduces different solubility and reactivity profiles.

Analysis of Physicochemical Properties

Comparative Data Table:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
N-Cyclohexyl-4-propoxycyclohexan-1-amine* C₁₅H₂₉NO ~239.4 4-propoxy, N-cyclohexyl Not specified in evidence
4-Amylcyclohexylamine (cis/trans) C₁₁H₂₃N 169.31 4-pentyl Traditional alkylation
1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine C₁₀H₂₁N₃ 183.3 1-aminomethyl, 4-methyl Multi-step alkylation
N-[3-(Cyclohexyloxy)propyl]-4-propylcyclohexan-1-amine C₁₈H₃₅NO 281.48 4-propyl, N-(3-cyclohexyloxypropyl) Not specified
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₃N₃ 197.32 4-piperazinyl Dibenzyl protection/deprotection

*Note: Data for the target compound are estimated based on structural analogs.

Key Observations:

  • Substituent Effects :
    • The propoxy group in the target compound likely enhances polarity and solubility in polar solvents compared to alkyl-substituted analogs like 4-amylcyclohexylamine .
    • Bulky substituents (e.g., cyclohexyloxypropyl in ) may reduce reactivity in sterically demanding reactions compared to the target’s cyclohexyl group.
  • Molecular Weight: Higher molecular weight analogs (e.g., C₁₈H₃₅NO in ) exhibit increased lipophilicity, which could influence bioavailability in pharmaceutical contexts.

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